Ammonium rhodanilate

Description

Properties

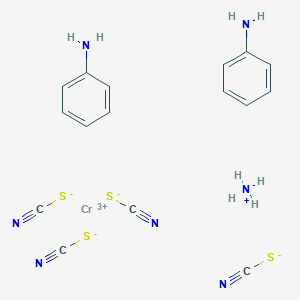

IUPAC Name |

azanium;aniline;chromium(3+);tetrathiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7N.4CHNS.Cr.H3N/c2*7-6-4-2-1-3-5-6;4*2-1-3;;/h2*1-5H,7H2;4*3H;;1H3/q;;;;;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUMLPKPKQLKBG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18CrN7S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10380-20-8 | |

| Record name | Chromate(1-), bis(aniline)tetrakis(isothiocyanato)-, ammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ammonium Rhodanilate from Rhodanilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ammonium rhodanilate, a complex coordination compound, from its precursor, rhodanilic acid. This document details the underlying chemical principles, experimental protocols, and critical process parameters essential for the successful laboratory-scale preparation of this compound.

Introduction

This compound, systematically named ammonium tetrathiocyanatodianilinechromate(III), is a chromium(III) coordination complex with the chemical formula NH₄[Cr(SCN)₄(C₆H₅NH₂)₂]. It has applications in analytical chemistry, particularly in colorimetric assays and the separation of amino acids.[1] This guide focuses on the most common and foundational method for its synthesis: the neutralization of rhodanilic acid.

The synthesis is a two-stage process. The first stage involves the preparation of the free acid, rhodanilic acid (H[Cr(SCN)₄(C₆H₅NH₂)₂]), from readily available starting materials. The second stage is the conversion of rhodanilic acid to its ammonium salt, this compound. Careful control of reaction conditions, particularly temperature and pH, is crucial for achieving a high yield and purity of the final product.

Synthesis Pathway

The overall synthesis can be represented by the following two-step reaction scheme:

Stage 1: Synthesis of Rhodanilic Acid KCr(SO₄)₂·12H₂O + 4 KSCN + 2 C₆H₅NH₂ → H[Cr(SCN)₄(C₆H₅NH₂)₂] + 2 K₂SO₄ + H₂O + other byproducts

Stage 2: Synthesis of this compound H[Cr(SCN)₄(C₆H₅NH₂)₂] + NH₄OH → NH₄[Cr(SCN)₄(C₆H₅NH₂)₂] + H₂O

A logical workflow for the synthesis is presented below:

References

An In-depth Technical Guide to the Physicochemical Properties of Ammonium Rhodanilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ammonium rhodanilate. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in analytical and separation sciences.

Core Physicochemical Properties

This compound, a complex coordination compound, possesses distinct properties that are pivotal for its application in various scientific methodologies. A summary of its key quantitative data is presented below for straightforward reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈CrN₇S₄ | [1][2] |

| Molecular Weight | 488.6 g/mol | [1][3] |

| CAS Number | 10380-20-8 | [1][3] |

| Appearance | Rose-colored platelets | [1] |

| Solubility | Soluble in methanol. As a general rule for ammonium salts, it is expected to be soluble in water. | [1][4] |

| State at Room Temperature | Solid | [1] |

Spectroscopic and Structural Characteristics

The molecular structure of this compound, [NH₄][Cr(SCN)₄(C₆H₅NH₂)₂], is central to its chemical behavior.[3] The complex anion consists of a central chromium(III) ion coordinated to four thiocyanate (SCN⁻) ligands and two neutral aniline (C₆H₅NH₂) molecules.[3] The negative charge of this complex is balanced by a positive ammonium (NH₄⁺) cation.[3] Spectroscopic methods are essential for elucidating this structure.

Vibrational Spectroscopy (FTIR/Raman)

Vibrational spectroscopy provides insights into the bonding modes of the ligands within the complex.[3]

-

Thiocyanate (SCN⁻) Ligand: A sharp and intense absorption band is typically observed in the range of 2050–2100 cm⁻¹, which is characteristic of the C≡N stretching vibration in the thiocyanate ligand coordinated to the chromium center.[3]

-

Aniline (C₆H₅NH₂) Ligand: The presence of aniline ligands is confirmed by characteristic bands corresponding to N-H stretching, C-H stretching, and aromatic ring vibrations.[3]

-

Ammonium (NH₄⁺) Cation: The ammonium counter-ion also displays characteristic vibrational modes.[3]

Electronic Spectroscopy (UV-Vis)

The electronic spectrum of this compound is expected to exhibit absorption bands characteristic of a chromium(III) center in an octahedral or distorted octahedral environment. For Cr(III) complexes, typical d-d transitions observed include ⁴A₂g → ⁴T₂g(F), ⁴A₂g → ⁴T₁g(F), and ⁴A₂g → ⁴T₁g(P).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum would provide information about the protons in the aniline and ammonium groups. Protons of the aromatic ring of aniline would appear in the aromatic region, while the amine protons of aniline and the protons of the ammonium cation would produce distinct signals.[3]

-

¹³C NMR: The ¹³C NMR spectrum can be used to identify the carbon atoms in the aniline and thiocyanate ligands.[3]

Experimental Protocols

The synthesis of this compound is a well-established process that can be performed at a laboratory scale. The primary route involves the preparation of rhodanilic acid, followed by its neutralization with ammonium hydroxide.[3]

Synthesis of Rhodanilic Acid (Precursor)

-

Reaction Setup: React chrome alum (potassium chromium(III) sulfate), potassium thiocyanate, and aniline.[3]

-

pH Control: Maintain acidic conditions, with a pH optimized between 2.0 and 3.5, to prevent the decomposition of the thiocyanate ligand.[3]

Synthesis of this compound

-

Suspension: Prepare a methanolic suspension of the synthesized rhodanilic acid.[3]

-

Neutralization: Add ammonium hydroxide dropwise to the suspension.[3]

-

Temperature Control: It is crucial to maintain a low temperature, between 0–5°C, during the addition of ammonium hydroxide to prevent the dissociation of the aniline and thiocyanate ligands from the chromium center. Exceeding 10°C can lead to lower yields and impurities.[3]

-

pH Adjustment: The final pH of the solution should be carefully controlled to ensure the complete neutralization of the rhodanilic acid and the stability of the final product. Excessively alkaline conditions should be avoided as they can promote the decomposition of the complex.[3]

Applications in Analytical Chemistry

This compound has found significant application in analytical chemistry, primarily due to its ability to form distinct complexes and its selective reactivity.

-

Amino Acid Separation: Historically, one of its most notable uses is in the selective precipitation of proline and hydroxyproline from complex mixtures like protein hydrolysates.[3] This selectivity is attributed to the specific chemical interactions between the rhodanilate anion and the imino acids.[3]

-

High-Performance Liquid Chromatography (HPLC): In modern analytical techniques, it is employed in HPLC systems to improve the resolution of complex mixtures, particularly in the separation of amino acids.[1][3]

-

Colorimetric Assays: Its characteristic color and reactivity make it a useful reagent in colorimetric assays for the detection and quantification of specific analytes.[1][3]

Visualizing Methodologies and Relationships

To better illustrate the experimental and logical frameworks associated with this compound, the following diagrams are provided.

References

Ammonium rhodanilate CAS number and molecular structure

CAS Number: 10380-20-8

Synonyms: Ammonium dianilinetetrathiocyanochromate(III), Rhodanilic Acid Ammonium Salt, Ammonium tetraisothiocyanatobis(aniline)chromate(III)

This technical guide provides a comprehensive overview of ammonium rhodanilate, a complex coordination compound. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry, summarizing its chemical structure, properties, synthesis, and potential applications.

Molecular Structure and Properties

This compound is an inorganic coordination compound with the central feature being the complex anion, [Cr(SCN)₄(C₆H₅NH₂)₂]⁻. In this complex, a central chromium(III) ion is octahedrally coordinated to four thiocyanate (SCN⁻) ligands and two neutral aniline (C₆H₅NH₂) molecules. The negative charge of this complex is balanced by a single ammonium (NH₄⁺) cation.[1] The presence of the bulky, aromatic aniline ligands distinguishes it from the structurally similar Reinecke's salt, NH₄[Cr(NCS)₄(NH₃)₂], influencing its chemical properties and selectivity in certain applications.[1]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. Note that some data, such as specific spectroscopic peak assignments, are not widely reported in publicly available literature and the provided ranges are based on typical values for the constituent functional groups.

| Property | Value | Reference(s) |

| CAS Number | 10380-20-8 | [2] |

| Molecular Formula | C₁₆H₁₈CrN₇S₄ | [2] |

| Molecular Weight | 488.6 g/mol | [2] |

| Appearance | Rose-colored platelets | [2] |

| Solubility | Soluble in methanol | [2] |

| Boiling Point | 184.4 °C at 760 mmHg | [1] |

| Flash Point | 70 °C | [1] |

| Vapor Pressure | 0.733 mmHg at 25 °C | [1] |

| FT-IR (SCN⁻ stretch) | Sharp peak expected in the 2050–2100 cm⁻¹ range, confirming coordination. | |

| UV-Vis (LMCT) | Ligand-to-metal charge transfer bands expected in the 450–550 nm range for Cr(III)-SCN transitions. |

Synthesis and Purification

This compound is typically synthesized via a two-step process, starting with the formation of its precursor, rhodanilic acid, followed by neutralization to form the ammonium salt.

Experimental Protocol: Synthesis Outline

Step 1: Synthesis of Rhodanilic Acid Rhodanilic acid is prepared from chrome alum (KCr(SO₄)₂·12H₂O), potassium thiocyanate (KSCN), and aniline (C₆H₅NH₂).[2] This step involves the substitution of ligands on the chromium center to form the [Cr(SCN)₄(C₆H₅NH₂)₂]⁻ complex in its acidic form. The reaction is typically carried out under acidic conditions (pH 2.0-3.5).

Step 2: Formation of this compound The rhodanilic acid precursor is converted to its ammonium salt through neutralization with ammonium hydroxide (NH₄OH).[1]

-

A suspension of rhodanilic acid is prepared in methanol.

-

The suspension is cooled to a temperature between 0–5 °C. This low temperature is critical to prevent the dissociation of the aniline and thiocyanate ligands from the chromium center.[1]

-

Ammonium hydroxide is added dropwise to the cooled suspension with stirring until the reaction is complete, typically maintaining a pH in the narrow alkaline range of 8.5–9.0 to stabilize the final product.[1]

-

The resulting this compound precipitates from the solution.

Purification Protocol

The crude product can be purified using the following techniques:

-

Recrystallization: The solid is dissolved in a minimal amount of a hot solvent, such as aqueous ethanol or dimethylformamide (DMF). The solution is then allowed to cool slowly. For DMF, cooling to as low as -20 °C can effectively induce the crystallization of the purified product. This process can be repeated to achieve purity levels exceeding 99%.

-

Lyophilization (Freeze-Drying): As the compound can be hygroscopic, lyophilization is an effective method for removing residual solvent and moisture. The purified product is frozen, and a high vacuum (<0.1 mBar) is applied, causing the solvent to sublimate. This preserves the crystalline structure of the final product.

Synthesis Workflow

Applications in Research

This compound has been identified as a reagent with potential applications in analytical and separation sciences, although its use has been largely superseded by modern chromatographic techniques.

Colorimetric Assays

The compound has been noted for its use as a reagent in colorimetric assays.[2] Its interaction with specific analytes can lead to measurable changes in color, allowing for their detection and quantification. However, specific protocols detailing its use for this purpose are not well-documented in recent literature.

Amino Acid Separation

Logical Workflow for Amino Acid Precipitation

The following diagram illustrates the logical steps for a potential, though not experimentally detailed, application in the selective separation of amino acids.

References

The Structural Elucidation of Ammonium Rhodanilate Hydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Ammonium rhodanilate hydrate, a complex coordination compound, presents a multifaceted crystal structure stabilized by a network of intermolecular forces. This document provides a comprehensive technical guide to its synthesis, structural characteristics, and the experimental methodologies employed for its analysis. While a definitive single-crystal X-ray diffraction study with complete atomic coordinates is not publicly available in the cited literature, this paper consolidates the existing knowledge to offer a detailed overview for research and development purposes. The compound, with the formula C₁₆H₁₈CrN₇S₄·1.5H₂O, is composed of a central chromium(III) ion coordinated to four thiocyanate ligands and two aniline molecules, with an ammonium cation providing charge neutrality.[1] Its rose-colored platelet morphology and solubility in methanol are key physical characteristics.[1]

Introduction

This compound is a chromium(III) coordination complex. The central chromium atom is octahedrally coordinated, and the compound's structure is further defined by the presence of an ammonium counter-ion and water molecules of hydration.[1][2] These components are held together in the crystal lattice by hydrogen bonds and potential cation-π interactions.[2] Understanding the precise three-dimensional arrangement of atoms in this compound is crucial for predicting its chemical reactivity, stability, and potential applications.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound hydrate is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈CrN₇S₄ | [1] |

| Molecular Weight | 488.6 g/mol | [1] |

| Hydration State | 1.5 H₂O molecules per formula unit | [1] |

| Physical Appearance | Rose-colored platelets | [1] |

| State at Room Temperature | Solid | [1] |

| Solubility | Soluble in methanol | [1] |

| CAS Number | 10380-20-8 | [1] |

Synthesis and Experimental Protocols

Two primary synthetic pathways for this compound have been described in the literature: the neutralization of rhodanilic acid and an aminolysis with ligand substitution route.[2]

Neutralization of Rhodanilic Acid

This is a two-stage process that begins with the synthesis of the precursor, rhodanilic acid.[2]

Stage 1: Synthesis of Rhodanilic Acid Rhodanilic acid (H[Cr(SCN)₄(C₆H₅NH₂)₂]) is typically prepared by reacting chrome alum (KCr(SO₄)₂·12H₂O) with potassium thiocyanate (KSCN) and aniline (C₆H₅NH₂) under acidic conditions.[2]

Stage 2: Neutralization The synthesized rhodanilic acid is then neutralized with ammonium hydroxide (NH₄OH) to yield this compound.[2]

Aminolysis and Ligand Substitution

This alternative method involves a series of ligand substitution reactions.[2]

Stage 1: Precursor Formation Chromium(III) thiocyanate (Cr(SCN)₃) is prepared, often by reacting chromium(III) chloride (CrCl₃) with an excess of potassium thiocyanate.[2]

Stage 2: Ligand Substitution The Cr(SCN)₃ is refluxed with aniline in an ethanol solvent, forming a chromium-aniline intermediate, Cr(SCN)₃(C₆H₅NH₂)₃.[2]

Stage 3: Ammonium Incorporation The intermediate is treated with ammonium hydroxide, leading to the formation of this compound.[2] It is crucial to maintain a low temperature (below 10°C) during this stage to prevent ligand degradation.[2]

Caption: Synthesis pathways for this compound.

Structural Characterization

The determination of the molecular structure and bonding in this compound relies on various spectroscopic and diffraction techniques.

Spectroscopic Methods

-

Vibrational Spectroscopy (FTIR and Raman): These techniques are essential for identifying the bonding modes of the ligands. The coordination of the thiocyanate (SCN⁻) ligand to the chromium center can be confirmed by characteristic sharp and intense absorption bands in the FTIR spectrum.[2]

-

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystalline nature of the synthesized product. A crystalline sample will produce a pattern of sharp peaks, whereas an amorphous sample will show broad humps.[2] For quality control, the experimental PXRD pattern of a new batch is compared against a reference pattern from a crystallographic database or a calculated pattern from single-crystal XRD data to ensure the correct crystalline phase has been obtained.[2]

Single-Crystal X-ray Diffraction

-

The octahedral coordination geometry around the chromium(III) center.

-

The bonding mode of the thiocyanate ligands (N-bonded vs. S-bonded).

-

Precise bond lengths between the chromium atom and the nitrogen atoms of the aniline and thiocyanate ligands.

-

Bond angles within the [Cr(SCN)₄(C₆H₅NH₂)₂]⁻ anion.

-

The position of the ammonium cation and the water molecules.

-

The intricate network of hydrogen-bonding interactions.

Intermolecular Interactions and Crystal Packing

The crystal lattice of this compound hydrate is stabilized by a network of non-covalent interactions.

-

Hydrogen Bonding: The primary hydrogen bond donors are the hydrogen atoms of the ammonium cation (NH₄⁺) and the amine groups (-NH₂) of the two aniline ligands.[2] The potential acceptors are the nitrogen and sulfur atoms of the four thiocyanate ligands and the oxygen atoms of the water molecules.[2]

-

Cation-π Interactions: Another potential stabilizing force is the cation-π interaction between the ammonium (NH₄⁺) cation and the electron-rich aromatic π-system of the aniline ligands.[2]

Caption: Key intermolecular forces in the crystal lattice.

Conclusion

This compound hydrate is a coordination complex with a rich structural chemistry defined by its central chromium ion, organic ligands, counter-ion, and water of hydration. While detailed crystallographic data remains to be fully publicly documented, the synthesis and general structural features are understood. The synthetic routes are well-established, and a combination of spectroscopic and diffraction methods provides a robust framework for its characterization. Further investigation via single-crystal X-ray diffraction would provide invaluable, atom-level insights into its structure, paving the way for a deeper understanding of its properties and potential applications.

References

Solubility of Ammonium Rhodanilate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of ammonium rhodanilate, more formally known as ammonium tetrathiocyanatodiamminechromate(III) or Reinecke's salt. While precise quantitative solubility data in organic solvents is not extensively available in published literature, this document consolidates the existing qualitative information and presents detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are investigating the properties of this compound.

Introduction

This compound, commonly referred to as Reinecke's salt, is a coordination compound with the chemical formula NH₄[Cr(NCS)₄(NH₃)₂]·H₂O.[1][2] It presents as a dark-red crystalline powder.[3][4] The compound is known for its utility as a precipitating agent for primary and secondary amines, as well as certain amino acids like proline and hydroxyproline.[1][5] Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and analytical methodologies within research and drug development.

Chemical and Physical Properties

-

Chemical Formula: C₄H₁₂CrN₇OS₄

-

Melting Point: Decomposes at 268-272 °C[4]

Solubility Data

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100g of solvent) |

| Water | H₂O | Soluble in hot water, sparingly soluble in cold water.[4][5][7] | Data not available |

| Ethanol | C₂H₅OH | Soluble[1][2], slightly soluble[3] | Data not available |

| Acetone | C₃H₆O | Soluble[1][2] | Data not available |

| Benzene | C₆H₆ | Insoluble | Data not available |

It is important to note that solutions of Reinecke's salt, whether aqueous or alcoholic, can decompose slowly at room temperature in the dark and more rapidly at higher temperatures or in sunlight.[5]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are provided as a guide. These methods are standard laboratory procedures for determining the solubility of coordination compounds.

Gravimetric Method

This method involves preparing a saturated solution of this compound in the solvent of interest, evaporating a known volume of the saturated solution, and weighing the resulting solid residue.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture using a magnetic stirrer or a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the clear, saturated supernatant using a calibrated volumetric pipette. To avoid transferring any solid particles, a syringe with a filter can be used.

-

-

Evaporation and Weighing:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent under a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue in a desiccator to a constant weight.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Weight of residue (g) / Volume of aliquot (mL)) * 100

-

References

Spectroscopic Properties of Ammonium Rhodanilate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium rhodanilate, with the chemical formula C₁₆H₁₈CrN₇S₄, is a complex coordination compound featuring a central chromium(III) ion.[1][2] This document provides a comprehensive overview of its spectroscopic properties, drawing from available scientific literature. It is intended to serve as a technical guide for researchers and professionals in drug development and related scientific fields. The compound typically appears as rose-colored platelets and is soluble in methanol.[1]

Synthesis of this compound

This compound is synthesized via a two-step process. The first step involves the formation of rhodanilic acid, which is then neutralized with ammonium hydroxide to yield the final product.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Chrome alum (KCr(SO₄)₂·12H₂O)

-

Potassium thiocyanate (KSCN)

-

Aniline (C₆H₅NH₂)

-

Ammonium hydroxide (NH₄OH)

-

Methanol

Procedure:

-

Synthesis of Rhodanilic Acid:

-

React chrome alum with an excess of potassium thiocyanate and aniline in an acidic aqueous solution. This reaction forms the rhodanilic acid precursor, H[Cr(SCN)₄(C₆H₅NH₂)₂].[3]

-

-

Formation of this compound:

-

Suspend the synthesized rhodanilic acid in methanol.

-

Cool the suspension to a temperature between 0-5°C in an ice bath.[3]

-

Slowly add ammonium hydroxide dropwise to the cooled suspension while stirring continuously.

-

Carefully monitor the pH of the reaction mixture, maintaining it within a narrow alkaline range of 8.5-9.0.[3] This is crucial for stabilizing the ammonium counter-ion and ensuring complete neutralization.

-

Maintaining the low temperature is essential to prevent the dissociation of the aniline and thiocyanate ligands from the chromium center.[3]

-

The resulting precipitate of this compound is then collected, for example, by filtration.

-

Safety Precautions: Aniline is toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn throughout the procedure.

Spectroscopic Data

The spectroscopic properties of this compound are primarily determined by the central chromium(III) ion and its coordination environment with thiocyanate and aniline ligands.

UV-Visible Spectroscopy

The electronic spectrum of this compound is expected to exhibit absorption bands characteristic of a chromium(III) center in a distorted octahedral geometry.[3]

| Parameter | Value/Description |

| λmax | Expected to show multiple bands corresponding to d-d transitions. |

| Molar Absorptivity (ε) | Not specified in available literature. |

| Expected Transitions | ⁴A₂g → ⁴T₂g(F), ⁴A₂g → ⁴T₁g(F), and ⁴A₂g → ⁴T₁g(P).[3] |

Fluorescence Spectroscopy

| Parameter | Value/Description |

| Excitation Wavelength | Not specified in available literature. |

| Emission Wavelength | Not specified in available literature. |

| Quantum Yield | Not specified in available literature. |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the thiocyanate and aniline ligands, and the ammonium cation.[3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Thiocyanate (SCN⁻) | C≡N stretch | 2050 - 2100[3] |

| C-S stretch | 780 - 840[3] | |

| Aniline (C₆H₅NH₂) | N-H stretching | Characteristic bands expected.[3] |

| C-H stretching | Characteristic bands expected.[3] | |

| Aromatic ring vibrations | Characteristic bands expected.[3] | |

| Ammonium (NH₄⁺) | ν₃ (Asymmetric Stretch) | ~3190[3] |

| ν₄ (Asymmetric Bend) | ~1432[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the local chemical environment of the protons and carbon atoms within the aniline and ammonium components of the complex.[3]

¹H NMR

| Proton Environment | Expected Chemical Shift Region |

| Aniline (Aromatic) | Aromatic region. |

| Aniline (Amine) | Distinct signal, influenced by coordination and hydrogen bonding.[3] |

| Ammonium | Distinct signal, influenced by coordination and hydrogen bonding.[3] |

¹³C NMR

| Carbon Environment | Expected Chemical Shift Region |

| Aniline (Aromatic) | Downfield region.[3] |

| Thiocyanate | Characteristic signal.[3] |

Experimental Protocols for Spectroscopic Analysis

UV-Visible Spectroscopy

-

Prepare a dilute solution of this compound in a suitable solvent, such as methanol.

-

Use a calibrated UV-Vis spectrophotometer.

-

Record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

-

To determine molar absorptivity, prepare a series of solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration and determine the molar absorptivity from the slope of the resulting line (Beer-Lambert Law).

Fluorescence Spectroscopy

-

Dissolve the this compound sample in an appropriate solvent.

-

Use a spectrofluorometer.

-

Determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at an estimated wavelength.

-

With the optimal excitation wavelength, scan the emission spectrum to determine the emission maximum.

-

Quantum yield can be determined relative to a standard of known quantum yield.

Infrared (IR) Spectroscopy

-

Prepare the sample, typically as a solid mixed with KBr to form a pellet, or as a mull.

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve the this compound sample in a suitable deuterated solvent.

-

Use a high-resolution NMR spectrometer.

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

Applications and Workflows

This compound has been noted for its application in the separation of amino acids using High-Performance Liquid Chromatography (HPLC).[1]

Logical Relationships and Workflows

References

- 1. Synthesis, characterization, antibacterial studies and quantum-chemical investigation of the new fluorescent Cr(III) complexes - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis and Characterisation of Luminescent [CrIII 2L(μ‐carboxylato)]3+ Complexes with High‐Spin S=3 Ground States (L=N6S2 donor ligand) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 10380-20-8 | Benchchem [benchchem.com]

- 4. Emission and absorption studies of octahedral chromium (III) complexes - UBC Library Open Collections [open.library.ubc.ca]

The Forgotten Reagent: A Technical Guide to the Historical Applications of Ammonium Rhodanilate in Biochemistry

For researchers, scientists, and professionals in drug development, an understanding of historical biochemical techniques provides a foundational context for modern methodologies. Among the many reagents that have fallen into disuse, ammonium rhodanilate holds a significant, if niche, place in the annals of protein chemistry. This technical guide serves to elucidate the core historical applications of this compound, providing detailed experimental protocols and quantitative data where available, and exploring its logical and experimental workflows through visual diagrams.

Introduction to this compound

This compound, systematically named ammonium tetrathiocyanatodianilinechromate(III), is a complex salt with the chemical formula NH₄[Cr(SCN)₄(C₆H₅NH₂)₂]. Its historical importance is primarily linked to the selective precipitation of specific amino acids, a critical step in the analysis of protein composition before the advent of modern chromatographic techniques.[1] Its utility stemmed from the specific interactions facilitated by its aniline groups, allowing for the separation of otherwise difficult-to-isolate amino acids.[1]

Core Application: Selective Precipitation of Amino Acids

The most prominent historical application of this compound in biochemistry was the selective precipitation and isolation of the amino acids L-proline and L-hydroxyproline from complex mixtures derived from protein hydrolysates.[1] This method was notably employed in the laboratory of the distinguished biochemist Max Bergmann and was a key technique used by William Howard Stein in his doctoral research on the amino acid composition of elastin in 1937.[1] This foundational work contributed to the body of knowledge that eventually led to Stein's Nobel Prize in Chemistry in 1972 for his work on the relationship between the structure and function of the active center of the ribonuclease molecule.[1]

Mechanism of Selective Precipitation

The selectivity of this compound for proline and hydroxyproline is attributed to the formation of sparingly soluble salts with these specific amino acids. The bulky, aromatic aniline ligands of the rhodanilate anion, [Cr(SCN)₄(C₆H₅NH₂)₂]⁻, are thought to interact favorably with the cyclic structures of proline and hydroxyproline, leading to the formation of a stable, precipitatable complex.

A structurally similar compound, Reinecke's salt (ammonium tetrathiocyanatodiamminechromate(III)), which contains ammonia ligands instead of aniline, was also used for the precipitation of primary and secondary amines, including proline and hydroxyproline.[1][2][3] The presence of the bulkier aniline ligands in this compound, however, conferred a higher degree of selectivity for proline and hydroxyproline.[1]

Experimental Protocol: Isolation of Proline from a Protein Hydrolysate

The following is a generalized experimental protocol for the isolation of proline using this compound, based on historical accounts. It is important to note that specific concentrations and volumes would have been adapted based on the protein source and the expected yield of proline.

Objective: To selectively precipitate and isolate L-proline from a complex mixture of amino acids obtained from a protein hydrolysate.

Materials:

-

Protein hydrolysate (containing a mixture of amino acids)

-

This compound solution (saturated aqueous solution)

-

Pyridine

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Filter paper

-

Centrifuge and centrifuge tubes

-

Beakers and flasks

Procedure:

-

Preparation of the Protein Hydrolysate: A purified protein sample is first hydrolyzed to its constituent amino acids. This is typically achieved by refluxing the protein with a strong acid (e.g., 6M HCl) for 24 hours. The excess acid is then removed by evaporation under reduced pressure. The resulting amino acid mixture is dissolved in a minimal amount of distilled water.

-

Precipitation of Proline Rhodanilate:

-

The pH of the amino acid solution is adjusted to be slightly acidic.

-

A saturated aqueous solution of this compound is added dropwise to the amino acid mixture with constant stirring.

-

The formation of a precipitate (proline rhodanilate) will be observed.

-

The mixture is allowed to stand, often at a reduced temperature (e.g., 4°C), for several hours to ensure complete precipitation.

-

-

Isolation of the Precipitate:

-

The precipitate is collected by filtration or centrifugation.

-

The collected precipitate is washed with a small amount of cold water to remove any co-precipitated impurities.

-

-

Decomposition of the Rhodanilate Complex:

-

The isolated proline rhodanilate precipitate is suspended in pyridine.

-

Pyridine acts to decompose the rhodanilate complex, liberating the free proline into the solution.[1]

-

-

Recovery of Proline:

-

The insoluble byproducts of the decomposition are removed by filtration.

-

The pyridine is removed from the filtrate by evaporation.

-

The remaining residue, containing proline, is then further purified, often by recrystallization from a suitable solvent (e.g., ethanol/water mixtures).

-

The following diagram illustrates the logical workflow of this experimental protocol.

Other Biochemical Applications

While the selective precipitation of amino acids remains its most significant historical application, this compound has been mentioned in the context of other biochemical and analytical techniques.

Enzyme Activity Studies

This compound has been employed in biochemical assays to study enzyme activity and metabolic pathways, where it may function as a substrate or an inhibitor.[4] However, detailed historical records providing specific examples of enzymes and the corresponding kinetic data are scarce in the readily available literature. The reactivity of the thiocyanate ligands and the central chromium ion could potentially allow for interactions with enzyme active sites, leading to inhibition.

Colorimetric Assays and Metal Ion Detection

The compound has found use in colorimetric assays, where its interaction with specific analytes leads to a measurable color change, enabling their quantification.[4] Furthermore, its ability to form complexes with certain metal ions allows for their selective detection.[4] These applications, however, are not as well-documented in a biochemical context as its use in amino acid separation.

High-Performance Liquid Chromatography (HPLC)

In more contemporary times, this compound has been used in high-performance liquid chromatography (HPLC) systems to enhance the resolution of complex mixtures, particularly in the separation of amino acids.[1][4] In this application, it is likely used as an ion-pairing reagent or for pre-column derivatization to improve the chromatographic separation of amino acids.

Quantitative Data Summary

Detailed quantitative data from the historical period of this compound's primary use is not extensively tabulated in modern databases. The following table provides a summary of the known properties of the closely related and more extensively studied Reinecke's salt, which can serve as a point of reference.

| Property | Value | Reference |

| Reinecke's Salt | ||

| Chemical Formula | NH₄[Cr(NCS)₄(NH₃)₂]·H₂O | [3] |

| Molar Mass | 354.42 g/mol | [3] |

| Appearance | Dark-red crystalline solid | [3] |

| Melting Point | 270 °C (decomposes) | [3] |

| Solubility in Water | Soluble in hot water | [3] |

| Solubility in Other Solvents | Soluble in acetone and ethanol | [3] |

Conclusion

This compound, while now largely superseded by more efficient and sensitive techniques like chromatography and mass spectrometry, played a crucial role in the early days of protein biochemistry. Its ability to selectively precipitate proline and hydroxyproline provided a vital tool for amino acid analysis, contributing to a deeper understanding of protein composition. This technical guide has aimed to consolidate the historical applications of this forgotten reagent, providing a glimpse into the ingenuity of early biochemists and the evolution of analytical techniques in the life sciences. For the modern researcher, this historical perspective underscores the foundational principles of specificity and selective separation that continue to drive innovation in biochemical analysis and drug development.

References

An In-depth Technical Guide to the Coordination Chemistry of Rhodizonate Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodizonate anion (C₆O₆²⁻), the dianion of rhodizonic acid, is a fascinating oxocarbon ligand that has garnered significant interest in coordination chemistry. Its unique electronic structure and array of oxygen donor atoms allow it to form a variety of coordination complexes with a wide range of metal ions. While historically known for its role as a qualitative analytical reagent, particularly for the detection of lead, recent research has delved deeper into the structural, spectroscopic, and electrochemical properties of its metal complexes. This guide provides a comprehensive overview of the coordination chemistry of rhodizonate, focusing on its synthesis, structural characterization, and physicochemical properties, with a particular emphasis on experimental methodologies and data.

Synthesis of Metal Rhodizonate Complexes

The synthesis of metal rhodizonate complexes is often challenged by the limited stability of the rhodizonate ligand in aqueous solutions, where it can undergo decomposition. To circumvent this, synthetic strategies often employ mixed solvent systems, such as water-ethanol or water-acetone mixtures, which enhance the stability of the ligand.[1][2] The general synthetic approach involves the reaction of a soluble metal salt with a solution of sodium rhodizonate, leading to the precipitation of the metal rhodizonate complex.

General Experimental Protocol for the Synthesis of Divalent Metal Rhodizonate Complexes

A typical procedure for the synthesis of divalent metal (e.g., Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) rhodizonate complexes is as follows:

-

Preparation of the Ligand Solution: A fresh solution of sodium rhodizonate (Na₂C₆O₆) is prepared in a deoxygenated mixed solvent system (e.g., 50:50 water:ethanol) to the desired concentration. Due to the instability of the rhodizonate anion, it is crucial to use the solution shortly after preparation.

-

Preparation of the Metal Salt Solution: A solution of the corresponding divalent metal salt (e.g., chloride, nitrate, or acetate salt) is prepared in the same mixed solvent system.

-

Reaction and Precipitation: The metal salt solution is added dropwise to the stirred sodium rhodizonate solution at room temperature. The formation of a precipitate is typically observed immediately. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Isolation and Purification: The resulting precipitate is isolated by vacuum filtration, washed with the mixed solvent to remove any unreacted starting materials and byproducts, and subsequently dried under vacuum.

The stoichiometry of the resulting complexes is generally of the formula M(C₆O₆)·nH₂O.[1]

Structural Characterization

The structural elucidation of metal rhodizonate complexes is primarily achieved through X-ray diffraction techniques, complemented by spectroscopic methods.

X-ray Diffraction

Powder X-ray diffraction (PXRD) has been instrumental in determining the crystal systems and space groups of several divalent transition metal rhodizonate complexes. A series of isostructural complexes have been reported for Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺, which crystallize in the orthorhombic system with the space group Pmmm. The copper(II) rhodizonate complex, however, exhibits a different crystal structure, belonging to the monoclinic system with the space group P2/m.[1]

Table 1: Crystallographic Data for Divalent Metal Rhodizonate Complexes

| Metal Ion | Crystal System | Space Group |

| Mn²⁺ | Orthorhombic | Pmmm |

| Co²⁺ | Orthorhombic | Pmmm |

| Ni²⁺ | Orthorhombic | Pmmm |

| Zn²⁺ | Orthorhombic | Pmmm |

| Cu²⁺ | Monoclinic | P2/m |

Data sourced from powder X-ray diffraction studies.[1]

Spectroscopic Properties

The coordination of the rhodizonate ligand to a metal center induces significant changes in its spectroscopic signatures. FT-IR, Raman, UV-Vis, and NMR spectroscopy are powerful tools for characterizing these complexes.

Vibrational Spectroscopy (FT-IR and Raman)

The coordination of the rhodizonate anion to a metal ion is clearly evidenced by shifts in the vibrational frequencies of the C=O and C=C stretching modes in the FT-IR and Raman spectra. The strong absorption bands in the 1700-1500 cm⁻¹ region of the free rhodizonate ion's spectrum, corresponding to the C=O stretching vibrations, are particularly sensitive to coordination and often exhibit shifts to lower frequencies and splitting upon complexation.[1] This is indicative of a decrease in the C=O bond order due to the donation of electron density to the metal center and a reduction in the symmetry of the ligand.[1]

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a valuable technique for monitoring the formation of rhodizonate complexes in solution and for investigating their electronic properties. The titration of a sodium rhodizonate solution with a metal cation leads to notable changes in the absorption spectrum, indicating complex formation.[2] The intense color of many metal rhodizonate complexes arises from ligand-to-metal charge transfer (LMCT) transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy can provide insights into the structure of rhodizonate and its complexes. The ¹³C NMR spectrum of rhodizonic acid in an acidic aqueous medium shows three distinct peaks, while in an alkaline medium, a single signal is observed due to the higher symmetry of the dianion.[3] Upon coordination to a metal, changes in the chemical shifts of the carbon atoms in the rhodizonate ring are expected, reflecting the altered electronic environment. Studies have utilized ¹³C NMR to characterize the formation of rhodizonate complexes with divalent metals.[2]

Application in Lead Detection

One of the most well-established applications of rhodizonate coordination chemistry is the colorimetric detection of lead. The sodium rhodizonate test is a highly sensitive and specific method used in various fields, including forensic science for the detection of gunshot residue and in environmental analysis for screening lead contamination.[1]

The test is based on the formation of a brightly colored lead-rhodizonate complex. In the presence of lead ions, the yellow-orange rhodizonate solution turns to a characteristic pink, red, or purple color, depending on the conditions.[4]

Experimental Workflow for Lead Detection

The following diagram illustrates a simplified workflow for the qualitative detection of lead using the sodium rhodizonate test.

Caption: A simplified workflow for the qualitative detection of lead using the sodium rhodizonate test.

Conclusion

The coordination chemistry of the rhodizonate ligand continues to be an active area of research. While its application in lead detection is well-established, a deeper understanding of the fundamental properties of its metal complexes is crucial for the development of new materials and analytical methods. This guide has provided an overview of the synthesis, structural characterization, and spectroscopic properties of metal rhodizonate complexes, highlighting the experimental techniques employed in their study. Future research, particularly single-crystal X-ray diffraction studies, will be invaluable in providing more detailed structural information and further elucidating the intriguing coordination behavior of this versatile oxocarbon ligand.

References

Health and safety considerations for Ammonium rhodanilate

An In-depth Technical Guide to the Health and Safety of Ammonium Rhodanilate

Synonyms: Ammonium Thiocyanate, Ammonium Rhodanate

This technical guide provides comprehensive health and safety information for this compound, also known as Ammonium thiocyanate. It is intended for researchers, scientists, and drug development professionals who handle this compound. This guide covers toxicology, handling procedures, emergency protocols, and the mechanisms of toxicity.

Chemical and Physical Properties

This compound is a colorless crystalline solid that is soluble in water. It is used in various applications including chemical analysis, photography, and as a fertilizer.[1]

| Property | Value |

| Molecular Formula | CH₄N₂S |

| CAS Number | 1762-95-4 |

| Molar Mass | 76.12 g/mol |

| Appearance | Colorless crystalline solid |

| Solubility | Soluble in water |

Toxicological Data

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2][3] Prolonged or repeated exposure may cause skin eruptions and nervous system disturbances.[1]

Quantitative Toxicity Data

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 750 mg/kg | [3] |

| LC₅₀ | Oncorhynchus mykiss (Rainbow Trout) | Aquatic | 65 mg/L (96 hours) |

Experimental Protocols

Detailed experimental protocols for the toxicological data presented above are based on internationally recognized guidelines.

Acute Oral Toxicity (LD₅₀) - Rat

This protocol is based on the principles of the OECD Guideline 401 for Acute Oral Toxicity.

-

Test Animals: Healthy, young adult rats of a commonly used laboratory strain are selected. Animals are fasted overnight prior to administration of the substance.

-

Dosage: A single dose of this compound is administered by oral gavage. The dose is calculated based on the animal's body weight.

-

Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.

-

Data Analysis: The LD₅₀ value, the dose estimated to be lethal to 50% of the test animals, is calculated using appropriate statistical methods.

Fish Acute Toxicity (LC₅₀)

This protocol is based on the principles of the OECD Guideline 203 for Fish, Acute Toxicity Test.[4]

-

Test Species: A standard fish species, such as the Rainbow Trout (Oncorhynchus mykiss), is used.

-

Test Conditions: Fish are exposed to a range of concentrations of this compound in water for a period of 96 hours. The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.[4][5]

-

Observation: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[4]

-

Data Analysis: The LC₅₀ value, the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period, is determined.[4]

Mechanism of Toxicity Signaling Pathway

The toxicity of this compound is primarily attributed to the thiocyanate ion (SCN⁻). Thiocyanate is a competitive inhibitor of the sodium-iodide symporter (NIS), a protein crucial for the uptake of iodide into the thyroid gland.[6] Inhibition of NIS disrupts the synthesis of thyroid hormones.

Caption: Thiocyanate inhibition of the sodium-iodide symporter in the thyroid.

Health and Safety Considerations

Hazard Classification

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful)[3]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)

-

Hazardous to the Aquatic Environment (Chronic): Category 3 (Harmful to aquatic life with long lasting effects)[3]

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably under a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong acids and oxidizing agents.

Emergency Procedures

In the event of exposure or a spill, follow these procedures:

Caption: Emergency response workflow for this compound exposure or spill.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

-

Spills: For small spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid creating dust. For large spills, evacuate the area and contact emergency services.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.

References

- 1. Evaluation of potential sodium-iodide symporter (NIS) inhibitors using a secondary Fischer rat thyroid follicular cell (FRTL-5) radioactive iodide uptake (RAIU) assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neutronco.com [neutronco.com]

- 3. researchgate.net [researchgate.net]

- 4. www2.gov.bc.ca [www2.gov.bc.ca]

- 5. The Placenta Is Capable of Compensating for Smoking-Induced Thiocyanate Inhibition of Its Iodide Symporter [thyroid.org]

- 6. Associations between exposure to sodium/iodide symporter inhibitors and markers of thyroid function: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Gravimetric Determination of Proline Using Ammonium Rhodanilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium rhodanilate, chemically known as ammonium tetrathiocyanatodianilinechromate(III), is a complex salt that has historically been employed for the selective precipitation of certain amino acids, most notably proline. Its utility lies in the formation of a sparingly soluble salt with proline under specific pH conditions, allowing for the separation and quantification of this imino acid from complex mixtures such as protein hydrolysates. While modern chromatographic techniques are now more commonplace for amino acid analysis, the this compound method provides a foundational understanding of classical biochemical separation techniques and may still find application in specific preparative or analytical scenarios.

This document provides a detailed protocol for the gravimetric determination of proline using this compound. It is intended to guide researchers in the principles and practical execution of this classical biochemical analysis.

Principle of the Method

The rhodanilate anion, [Cr(SCN)₄(C₆H₅NH₂)₂]⁻, selectively forms an insoluble salt with proline in a slightly alkaline solution. This precipitation allows for the separation of proline from other amino acids, as the rhodanilate salts of many other amino acids are soluble under the same conditions. Notably, the rhodanilate salt of hydroxyproline is also soluble, enabling the separation of proline from this closely related imino acid. The quantitative analysis is then performed gravimetrically, by weighing the dried proline rhodanilate precipitate.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the gravimetric determination of proline using this compound. Note: Specific quantitative data from recent, comprehensive studies on this historical method are limited. The values presented are based on general principles and historical accounts.

| Parameter | Value/Range | Notes |

| Optimal pH for Precipitation | 8.5 - 9.0[1] | Critical for selective precipitation of proline. |

| Analyte | Proline | The method is highly selective for proline. |

| Primary Interference | None from other common amino acids | Hydroxyproline rhodanilate is soluble and does not precipitate. |

| Precipitate Color | Rose-colored platelets[2] | Visual confirmation of the proline rhodanilate salt. |

| Method of Quantification | Gravimetric | Based on the weight of the dried precipitate. |

| Molecular Weight of Proline | 115.13 g/mol | Used for calculating the amount of proline from the precipitate weight. |

| Molecular Weight of this compound | 488.6 g/mol [2] | |

| Molecular Weight of Proline Rhodanilate | Calculated from the empirical formula | Necessary for accurate gravimetric calculations. |

Experimental Protocol

This protocol outlines the steps for the selective precipitation and gravimetric quantification of proline from a sample solution.

Materials:

-

This compound solution (freshly prepared)

-

Sample solution containing proline (e.g., protein hydrolysate)

-

pH meter

-

Ammonium hydroxide solution (to adjust pH)

-

Acetic acid solution (to adjust pH)

-

Wash solution (e.g., dilute solution of proline rhodanilate or ice-cold water)

-

Drying oven

-

Analytical balance

-

Filtration apparatus (e.g., Gooch crucible or similar)

Procedure:

-

Sample Preparation:

-

Ensure the sample containing proline is in a clear, aqueous solution. If starting from a protein, perform acid hydrolysis followed by neutralization and clarification to obtain a protein hydrolysate.

-

-

pH Adjustment:

-

Take a known volume of the sample solution.

-

Carefully adjust the pH of the solution to the optimal range of 8.5 - 9.0 using a pH meter and dropwise addition of ammonium hydroxide or acetic acid as needed[1]. This step is critical for the selective precipitation of proline.

-

-

Precipitation:

-

Slowly add a freshly prepared solution of this compound to the pH-adjusted sample solution with gentle stirring.

-

A rose-colored precipitate of proline rhodanilate should form[2].

-

Allow the mixture to stand for a sufficient time to ensure complete precipitation. This may require several hours or overnight at a cool temperature.

-

-

Filtration and Washing:

-

Carefully filter the precipitate through a pre-weighed filtration crucible (e.g., a Gooch crucible).

-

Wash the precipitate sparingly with a suitable wash solution (e.g., a saturated solution of proline rhodanilate or ice-cold water) to remove any soluble impurities without dissolving the precipitate.

-

-

Drying and Weighing:

-

Dry the crucible containing the precipitate in a drying oven at a suitable temperature (e.g., 105-110 °C) until a constant weight is achieved.

-

Cool the crucible in a desiccator to room temperature.

-

Accurately weigh the crucible with the dried precipitate on an analytical balance.

-

-

Calculation:

-

Calculate the weight of the proline rhodanilate precipitate by subtracting the initial weight of the empty crucible.

-

Use the molecular weights of proline and proline rhodanilate to calculate the amount of proline in the original sample.

Weight of Proline = (Weight of Precipitate / Molecular Weight of Proline Rhodanilate) * Molecular Weight of Proline

-

Signaling Pathways and Experimental Workflows

Applications in Research and Drug Development

While largely superseded by modern analytical techniques for routine analysis, the principles of selective precipitation demonstrated by the this compound method remain relevant in several areas:

-

Preparative Scale Separation: This method can be adapted for the bulk separation of proline from other amino acids in specific research contexts.

-

Understanding Protein Chemistry: The historical significance of this method provides valuable insight into the development of protein chemistry and amino acid analysis.

-

Drug Development: In the context of drug development, understanding the principles of selective precipitation can be applied to the purification of peptides or small molecules where specific functional groups can be targeted for separation. The selectivity of the rhodanilate anion for the imino group of proline could inspire the design of novel purification strategies.

Conclusion

The this compound protocol for the gravimetric determination of proline is a classic biochemical technique that highlights the principles of selective precipitation. While not a high-throughput method, it offers a robust and specific way to isolate and quantify proline. For researchers in various scientific disciplines, understanding this method provides a valuable historical perspective and a practical example of fundamental separation chemistry.

References

The Use of Ammonium Rhodanilate in Metal Ion Detection: An Overview

For Researchers, Scientists, and Drug Development Professionals

Ammonium rhodanilate, a coordination complex with the formula NH₄[Cr(SCN)₄(NH₃)₂], has been investigated for its potential role in various chemical analyses. While its primary applications have been explored in areas such as the separation of amino acids, its utility as a chromogenic reagent for the detection of metal ions has been a subject of scientific inquiry. This document provides an overview of the theoretical basis for its use in metal ion detection, summarizes the current, albeit limited, understanding, and outlines general protocols for similar analytical techniques.

Principle of Detection

The detection of metal ions using this compound is theoretically based on the principles of coordination chemistry and colorimetry. The rhodanilate anion, [Cr(SCN)₄(NH₃)₂]⁻, contains thiocyanate (SCN⁻) ligands which can potentially react with certain metal ions. This interaction could lead to the formation of a new colored complex or a precipitate, which can then be qualitatively observed or quantitatively measured using spectrophotometry.

The general signaling pathway can be conceptualized as follows:

Caption: Theoretical signaling pathway for metal ion detection using this compound.

Current State of Research

Despite the theoretical potential, a comprehensive review of the scientific literature reveals a notable scarcity of specific applications and detailed protocols for the use of this compound in the detection of metal ions. While the broader class of chromogenic organic reagents is widely used for spectrophotometric analysis of various metals, this compound itself has not been extensively documented for this purpose. The available information is often general and lacks the specific quantitative data, such as limits of detection, linearity ranges, and selectivity for particular metal ions, that are crucial for developing robust analytical methods.

General Experimental Workflow

For researchers interested in exploring the potential of this compound for metal ion detection, a general experimental workflow can be adapted from standard spectrophotometric methods.

Caption: A generalized experimental workflow for spectrophotometric metal ion analysis.

Hypothetical Protocol for Qualitative Spot Tests

The following is a generalized, hypothetical protocol for conducting qualitative spot tests to screen for reactions between this compound and various metal ions. This protocol is not based on established literature but serves as a starting point for investigation.

Objective: To visually observe any color changes or precipitate formation upon reacting this compound with a panel of metal ion solutions.

Materials:

-

This compound

-

Deionized water

-

A selection of metal salt solutions (e.g., nitrates or chlorides of Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Pb²⁺, Ag⁺, Cd²⁺) at a concentration of approximately 0.1 M.

-

Spot plate or filter paper

-

Micropipettes

Procedure:

-

Preparation of this compound Solution: Prepare a 1% (w/v) solution of this compound in deionized water. Gentle warming may be necessary to aid dissolution.

-

Spot Plate Method:

-

Place one drop of each metal ion solution into separate wells of a clean spot plate.

-

Add one drop of the this compound solution to each well.

-

Observe and record any immediate color changes or the formation of any precipitates.

-

Continue to observe at intervals (e.g., 1 minute, 5 minutes) to note any slower reactions.

-

-

Filter Paper Method:

-

Place a drop of a metal ion solution onto a piece of filter paper.

-

Add a drop of the this compound solution to the same spot.

-

Observe the formation of any colored rings or precipitates.

-

Expected Observations (Hypothetical):

| Metal Ion | Hypothetical Observation |

| Cu²⁺ | Potential formation of a greenish or bluish complex/precipitate. |

| Fe³⁺ | Potential formation of a reddish-brown or dark-colored complex. |

| Ni²⁺ | Potential formation of a greenish complex. |

| Co²⁺ | Potential formation of a pinkish or bluish complex. |

| Pb²⁺ | Potential formation of a white or yellowish precipitate. |

| Ag⁺ | Potential formation of a white or reddish precipitate. |

| Cd²⁺ | Potential formation of a yellowish precipitate. |

Note: The above table is purely illustrative of the types of observations that might be made and is not based on documented experimental results.

Conclusion and Future Directions

The application of this compound for the specific detection and quantification of metal ions remains an underexplored area of analytical chemistry. While the fundamental principles of coordination chemistry suggest its potential as a chromogenic reagent, the lack of published data and established protocols indicates that significant foundational research is required.

Future work should focus on systematically screening the reactivity of this compound with a wide range of metal ions. For any observed reactions, further studies would be necessary to characterize the resulting complexes, optimize reaction conditions (e.g., pH, temperature, reagent concentration), and validate the analytical performance in terms of sensitivity, selectivity, and reproducibility. Such research would be essential to establish whether this compound can serve as a viable and practical tool for metal ion analysis in research, industrial, and drug development settings.

Application Notes and Protocols for Amino Acid Separation using HPLC with Pre-Column Derivatization

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for methodologies employing ammonium rhodanilate for amino acid separation by HPLC did not yield established or validated protocols. The following application note details a widely accepted and robust alternative method using ortho-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) for the pre-column derivatization of amino acids. This method is known for its high sensitivity, reproducibility, and applicability to a broad range of amino acids.

Introduction

The quantitative analysis of amino acids is crucial in various scientific disciplines, including biomedical research, drug development, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. However, most amino acids lack a strong chromophore, making their direct detection by UV-Vis difficult. To overcome this, a derivatization step is employed to attach a UV-active or fluorescent tag to the amino acids.

This document provides a detailed protocol for the analysis of amino acids using pre-column derivatization with OPA and FMOC, followed by separation and detection using Reverse-Phase HPLC (RP-HPLC). OPA reacts with primary amino acids, while FMOC derivatizes secondary amino acids, allowing for the comprehensive analysis of all proteinogenic amino acids.[1][2][3][4]

Principle of the Method

The methodology is based on the automated pre-column derivatization of amino acids, which are then separated on a reversed-phase HPLC column.

-

Derivatization of Primary Amino Acids: Primary amino acids are first reacted with o-phthalaldehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), at a high pH (around 10.2) to form highly fluorescent isoindole derivatives.[2][5]

-

Derivatization of Secondary Amino Acids: Secondary amino acids (e.g., proline and hydroxyproline), which do not react with OPA, are subsequently derivatized with 9-fluorenylmethyl chloroformate (FMOC).[1][2]

-

Chromatographic Separation: The resulting derivatized amino acids are then separated on a C18 reversed-phase column using a gradient elution. The OPA-derivatives are more polar and elute earlier than the more hydrophobic FMOC-derivatives.[2]

-

Detection: The OPA-derivatized amino acids are typically detected by fluorescence or UV absorbance at 338 nm, while the FMOC-derivatized amino acids are detected at 262 nm.[1][2]

Experimental Protocols

Reagents and Materials

-

Amino Acid Standard Solution (e.g., 1 nmol/µL)

-

Boric Acid Buffer (0.4 M in water, pH 10.2)

-

o-Phthalaldehyde (OPA) Reagent: Dissolve 10 mg of OPA in 1 mL of methanol, then add 9 mL of 0.4 M boric acid buffer and 100 µL of 3-mercaptopropionic acid.

-

9-Fluorenylmethyl Chloroformate (FMOC) Reagent: Dissolve 2.5 mg of FMOC in 1 mL of acetonitrile.

-

Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8

-

Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)

-

HPLC grade water, acetonitrile, and methanol

-

0.22 µm syringe filters

Sample Preparation

-

Protein Hydrolysis (if applicable): For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids. Neutralize the hydrolysate and dilute to a known volume.

-

Filtration: Filter all samples and standards through a 0.22 µm syringe filter before placing them in autosampler vials.

Automated Pre-Column Derivatization

The following protocol can be programmed into a modern HPLC autosampler for automated online derivatization.

-

Transfer 1 µL of the amino acid standard or sample into a vial.

-

Add 2.5 µL of Boric Acid Buffer.

-

Add 0.5 µL of OPA reagent and mix. Allow to react for 1 minute.

-

Add 0.5 µL of FMOC reagent and mix.

-

Inject 1 µL of the final mixture onto the HPLC column.

HPLC Conditions

-

Column: Agilent Zorbax Eclipse-AAA (4.6 x 150 mm, 3.5 µm) or equivalent C18 column.[6]

-

Column Temperature: 40°C

-

Flow Rate: 2.0 mL/min

-

Injection Volume: 1 µL

-

Detection:

-

Diode Array Detector (DAD) or Multi-Wavelength Detector (MWD)

-

Signal 1: 338 nm (for OPA derivatives)

-

Signal 2: 262 nm (for FMOC derivatives)

-

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0 | 0 |

| 1.9 | 0 |

| 18.1 | 57 |

| 18.6 | 100 |

| 22.3 | 100 |

| 23.2 | 0 |

| 26.0 | 0 |

Data Presentation

The following table presents typical retention times for a standard mixture of amino acids using the described method. Actual retention times may vary depending on the specific HPLC system and column used.

| Peak No. | Amino Acid | Abbreviation | Derivatizing Agent | Retention Time (min) | Detection Wavelength (nm) |

| 1 | Aspartic Acid | Asp | OPA | 5.2 | 338 |

| 2 | Glutamic Acid | Glu | OPA | 6.8 | 338 |

| 3 | Serine | Ser | OPA | 8.1 | 338 |

| 4 | Asparagine | Asn | OPA | 8.4 | 338 |

| 5 | Glycine | Gly | OPA | 9.0 | 338 |

| 6 | Histidine | His | OPA | 9.2 | 338 |

| 7 | Threonine | Thr | OPA | 9.5 | 338 |

| 8 | Arginine | Arg | OPA | 10.1 | 338 |

| 9 | Alanine | Ala | OPA | 10.4 | 338 |

| 10 | Tyrosine | Tyr | OPA | 12.5 | 338 |

| 11 | Valine | Val | OPA | 13.8 | 338 |

| 12 | Methionine | Met | OPA | 14.2 | 338 |

| 13 | Phenylalanine | Phe | OPA | 15.5 | 338 |

| 14 | Isoleucine | Ile | OPA | 16.0 | 338 |

| 15 | Leucine | Leu | OPA | 16.4 | 338 |

| 16 | Lysine | Lys | OPA | 17.2 | 338 |

| 17 | Proline | Pro | FMOC | 18.9 | 262 |

Visualizations

Derivatization Chemistry

Caption: Chemical derivatization of primary and secondary amino acids.

Experimental Workflow

Caption: Workflow for amino acid analysis by HPLC.

References

Spectrophotometric determination of platinum with Ammonium rhodanilate

Application Note: Spectrophotometric Determination of Platinum

Note to the Reader: The requested method for the spectrophotometric determination of platinum using "Ammonium rhodanilate" could not be substantiated through a review of scientific literature. It is possible that this is an uncommon or erroneous reagent name. Therefore, this application note details a widely established and validated alternative method: the spectrophotometric determination of platinum using tin(II) chloride. This method is noted for its sensitivity and reliability.

Spectrophotometric Determination of Platinum with Tin(II) Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platinum and its alloys are extensively utilized in various industrial and scientific applications, including catalysis, electronics, and chemotherapy. Accurate and precise quantification of platinum is crucial for quality control, research, and environmental monitoring. Spectrophotometry offers a cost-effective and accessible method for the determination of trace amounts of platinum. The tin(II) chloride method is a well-established colorimetric procedure for platinum determination. It relies on the formation of a stable and intensely colored platinum-tin complex in an acidic medium. A more sensitive variation of this method utilizes the absorption peak at 310 nm, offering a five-fold increase in sensitivity over the conventional procedure.[1][2]

Principle

In the presence of excess chloride ions, platinum(IV) reacts with tin(II) chloride in a hydrochloric acid medium. Tin(II) chloride acts as both a reducing agent, reducing Pt(IV) to Pt(II), and as a complexing agent, forming a stable, colored complex with the reduced platinum. The intensity of the color produced is directly proportional to the concentration of platinum in the sample, which can be quantified by measuring its absorbance at the wavelength of maximum absorption (λmax).

Data Presentation

The quantitative parameters for the spectrophotometric determination of platinum with tin(II) chloride are summarized in the table below.

| Parameter | Value |

| Wavelength of Maximum Absorption (λmax) | 310 nm[1][2] |

| Recommended Concentration Range | 0.4 - 6.0 ppm (µg/mL)[1] |

| Molar Absorptivity (ε) | Not explicitly stated in the reviewed literature for 310 nm. However, the method is described as being five times more sensitive than the conventional procedure.[2] |

| Interferences | Major: Palladium, Rhodium[1][2] Minor (tolerated in small quantities): Iridium, Iron, Copper, Chromium[1][2] |

| Solvent/Medium | Hydrochloric acid |

Experimental Protocols

4.1. Reagent Preparation

-

Standard Platinum Stock Solution (e.g., 1000 ppm):

-

Accurately weigh 1.000 g of high-purity (99.99%) platinum wire.

-

Transfer the wire to a 250 mL beaker and add 50 mL of freshly prepared aqua regia (3 parts concentrated HCl to 1 part concentrated HNO₃).

-

Cover the beaker with a watch glass and heat gently on a hot plate in a fume hood until the platinum is completely dissolved.

-

Carefully evaporate the solution to near dryness to expel oxides of nitrogen.

-

Add 20 mL of concentrated HCl and evaporate again. Repeat this step three times to ensure complete removal of nitrates.

-